2,5-Diethoxybenzenesulfonamide
Description
2,5-Diethoxybenzenesulfonamide is a sulfonamide derivative characterized by ethoxy (–OCH₂CH₃) substituents at the 2- and 5-positions of the benzene ring and a sulfonamide (–SO₂NH₂) functional group.
Properties
Molecular Formula |
C10H15NO4S |
|---|---|
Molecular Weight |
245.293 |
IUPAC Name |
2,5-diethoxybenzenesulfonamide |
InChI |
InChI=1S/C10H15NO4S/c1-3-14-8-5-6-9(15-4-2)10(7-8)16(11,12)13/h5-7H,3-4H2,1-2H3,(H2,11,12,13) |
InChI Key |
HREMXMQZUGZCJT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Hydroxyethyl)-2,5-dimethoxybenzenesulfonamide (CAS 94769-32-1)
- Structure :
- Ring substituents : 2,5-Dimethoxy (–OCH₃).
- Sulfonamide substituent : N-(2-hydroxyethyl) (–NHCH₂CH₂OH).
- Molecular weight: ~289.34 g/mol (calculated from C₁₁H₁₅NO₅S).
- Key features: The hydroxyethyl group introduces polarity, enhancing aqueous solubility via hydrogen bonding.
2,5-Dimethoxy-N-phenylbenzenesulfonamide
- Structure :
- Ring substituents : 2,5-Dimethoxy (–OCH₃).
- Sulfonamide substituent : N-phenyl (–NHC₆H₅).
- Molecular weight: ~293.34 g/mol (calculated from C₁₄H₁₅NO₄S).
- Key features :
- Applications : Evaluated for pharmacological activity, though specific targets remain undisclosed in the evidence .
2,5-Dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide (CAS 725215-52-1)
- Structure :
- Ring substituents : 2,5-Dimethoxy (–OCH₃).
- Sulfonamide substituent : N-(2-methylcyclohexyl).
- Molecular weight: 313.41 g/mol (C₁₅H₂₃NO₄S) .
- Key features :
- The bulky 2-methylcyclohexyl group increases lipophilicity (higher logP), likely enhancing blood-brain barrier penetration.
- Steric hindrance from the cyclohexyl ring may limit binding to shallow protein pockets.
Comparative Analysis and Implications
Structural and Physicochemical Trends
| Compound | Ring Substituents | Sulfonamide Group | Molecular Weight (g/mol) | logP (Predicted) | Solubility (Polarity) |
|---|---|---|---|---|---|
| 2,5-Diethoxybenzenesulfonamide | Ethoxy | –NH₂ | ~245.30* | ~1.8 | Moderate (low polarity) |
| N-(2-hydroxyethyl)-2,5-dimethoxy | Methoxy | –NHCH₂CH₂OH | 289.34 | ~0.9 | High (polar) |
| 2,5-Dimethoxy-N-phenyl | Methoxy | –NHC₆H₅ | 293.34 | ~2.5 | Low (non-polar) |
| 2,5-Dimethoxy-N-(2-methylcyclohexyl) | Methoxy | –N-(2-methylcyclohexyl) | 313.41 | ~3.2 | Very low |
*Calculated for C₁₀H₁₅NO₄S.
- Ethoxy vs.
- Sulfonamide Substitutents : Polar groups (e.g., hydroxyethyl) enhance solubility, while aromatic or aliphatic chains (e.g., phenyl, cyclohexyl) favor hydrophobic interactions.
Pharmacological Considerations
- Target Selectivity : Bulky substituents (e.g., cyclohexyl) may limit off-target effects but reduce binding to compact active sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
